molecular formula C14H12N2O3 B045904 methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 60807-25-2

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No. B045904
CAS RN: 60807-25-2
M. Wt: 256.26 g/mol
InChI Key: WNNUGSXDGKSRRG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is a chemical compound that has garnered attention due to its structural complexity and potential for various chemical reactions and properties. This compound belongs to a class of molecules that exhibit interesting chemical and physical properties, making it a subject of study in organic chemistry.

Synthesis Analysis

A novel synthesis method for derivatives of this compound involves the use of 1-hydroxyindole chemistry, allowing for the preparation of various substituted versions. This method demonstrates the versatility of the core structure in synthetic organic chemistry (Somei, Yamada, & Yamamura, 1998). Additionally, functionalized pyrido[2,3-b]indoles can be synthesized from readily available precursors, showcasing the compound’s flexibility in synthesis routes (Forbes, Johnson, & Thompson, 1992).

Molecular Structure Analysis

The molecular structure of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate and its derivatives reveals the significance of the methoxycarbonyl group and the indole core in determining the molecule's reactivity and potential applications. Studies on the mutagenic properties of similar compounds highlight the critical role of molecular structure in biological activity (Murakami et al., 2010).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including catalysis and annelation, to produce a wide range of products. For instance, metal/organo relay catalysis offers a method for synthesizing methyl 4-aminopyrrole-2-carboxylates, demonstrating the compound's reactivity and utility in organic synthesis (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate derivatives, such as solubility, melting points, and stability, are crucial for their potential applications in various fields. Spectroscopic and computational studies provide insights into the molecule's electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Scientific Research Applications

Comprehensive Review of α-Carboline Alkaloids

α-Carboline alkaloids, including methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate, have been identified as promising scaffolds for medicinal chemistry due to their diverse bioactivities. This comprehensive review discusses the natural occurrences, synthesis updates, and biological activities of α-carbolines. Highlighted activities include antitumor, anti-microbial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant properties. The review aims to facilitate understanding and further exploration of α-carbolines in scientific research (Li et al., 2022).

Environmental Determinants of Neurological Diseases

β-Carboline alkaloids, structurally related to the compound of interest, have been explored for their potential role in environmental determinants of neurological diseases like essential tremor (ET). The review summarizes findings on the association between β-carboline alkaloids, specifically harmane, and ET, discussing the biological effects of these compounds and their potential impact on human health (Louis & Zheng, 2010).

Synthesis and Impurities in Drug Development

A review on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors provides insights into the role of compounds like methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate in the development of such drugs. The review discusses various impurities, including those related to omeprazole, shedding light on the synthesis processes and their implications for drug development (Saini et al., 2019).

Indole Synthesis in Organic Chemistry

The review on indole synthesis, including methodologies that might involve compounds like methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate, provides a classification of indole synthesis methods. It highlights the importance of indoles in organic chemistry and their applications in drug discovery, offering a framework for understanding and classifying future approaches to indole synthesis (Taber & Tirunahari, 2011).

properties

IUPAC Name

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNUGSXDGKSRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976283
Record name Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

CAS RN

60807-25-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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